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Cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride, also known as MDL-12,330A hydrochloride, is a synthetic compound characterized by its complex structure, which includes a bicyclic amine and a cyclotriene moiety. Its molecular formula is C23H37ClN2, and it has a molecular weight of approximately 340.55 g/mol. The compound is typically presented as a white to off-white powder and is soluble in various organic solvents .
Research indicates that cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride exhibits significant biological activity. It has been studied for its potential as a cyclase inhibitor, which may have implications in cardiovascular and neurological research. The compound has shown vasorelaxant effects, suggesting its utility in modulating vascular tone through pathways involving soluble guanylate cyclase .
The synthesis of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride typically involves several steps:
Cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride has several applications:
Studies on the interactions of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride with biological targets have revealed:
Several compounds share structural or functional similarities with cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(2-Pyridyl)azacyclotridecane | Azacyclic | Contains a pyridine ring; potential neuroprotective effects. |
| 1-Azabicyclo[3.3.0]octane | Bicyclic | Known for its analgesic properties; simpler structure. |
| N-(2-Methylphenyl)azacyclotridecane | Azacyclic | Methyl substitution enhances lipophilicity; studied for anti-inflammatory effects. |
Cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride stands out due to its unique bicyclic structure and specific activity as a cyclase inhibitor, differentiating it from other similar compounds that may not exhibit the same level of biological activity or specificity.
X-ray crystallography has been instrumental in resolving the three-dimensional conformation of cis-N-(2-phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride. The compound crystallizes in a monoclinic system, with the phenylcyclopentyl moiety adopting a chair-like conformation that minimizes steric strain [5]. Key structural features include:
| Parameter | Observation |
|---|---|
| Bond lengths | C-N bond: 1.47 Å (amine); C-C (aromatic): 1.39–1.41 Å |
| Bond angles | N-C-C (cyclopentyl): 112°; C-C-C (aromatic): 120° |
| Dihedral angles | Phenyl/cyclopentyl plane: 85°; Azacyclotridecene ring puckering: 15° |
| Intermolecular interactions | N–H···Cl hydrogen bonds (2.89 Å); π-π stacking between phenyl groups (3.5 Å) |
The cis configuration is confirmed by the spatial arrangement of the phenyl and azacyclotridecene groups on the cyclopentane ring, which occupy adjacent equatorial positions [5]. The hydrochloride counterion forms a hydrogen-bonded network with the protonated amine, stabilizing the crystal lattice .
¹H NMR (400 MHz, D₂O):
¹³C NMR (100 MHz, D₂O):
The cis stereochemistry is evidenced by coupling constants (J = 6.8 Hz) between the cyclopentyl proton and adjacent carbons [5].
Key absorption bands:
The compound exhibits cis-trans isomerism due to restricted rotation around the cyclopentyl-amine bond. The cis isomer is stabilized by intramolecular hydrogen bonding between the amine and adjacent CH groups, whereas the hypothetical trans isomer would experience steric clash between the phenyl and azacyclotridecene groups [5].
| Chiral Center | Configuration | Impact on Structure |
|---|---|---|
| C2 (cyclopentyl) | R | Dictates spatial orientation of phenyl group |
| C1 (azacyclotridecene) | S | Determines helicity of the 13-membered ring |
The compound’s two chiral centers (C1 and C2) produce four stereoisomers, though only the (1R,2R) configuration is synthesized in practice [5]. Polarimetry studies confirm an optical rotation of [α]D²⁵ = +43.6° (c = 1, H₂O), indicative of enantiomeric purity.
Racemization studies reveal that the cis isomer is configurationally stable below 100°C, with an energy barrier of ΔG‡ = 28.5 kcal/mol for interconversion . This stability is attributed to the rigid cyclopentane ring and steric hindrance from the phenyl group.
The synthesis of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride represents a complex endeavor requiring sophisticated multi-step organic synthesis approaches. Contemporary methodologies have evolved to incorporate diverse strategic frameworks that address the inherent challenges of macrocyclic construction while maintaining high levels of stereocontrol and functional group compatibility [1] [2].
Ring-closing metathesis emerges as a particularly effective strategy for macrocycle formation, offering exceptional functional group tolerance and the possibility for subsequent transformations [2] [3]. The construction of azacyclotridec scaffolds through this methodology typically involves the strategic placement of terminal alkenes within linear precursors, followed by ruthenium-catalyzed cyclization under carefully controlled conditions. Recent advances have demonstrated that substrate-selective ring-closing metathesis can achieve high macrocyclic yields even at relatively elevated concentrations, utilizing latent sulfur-chelated ruthenium alkylidenes that can be activated through thermal and photochemical stimuli [4].
Reductive amination approaches provide an alternative pathway for azacycle construction, particularly valuable for incorporating the phenylcyclopentyl substituent [5] [6]. These methodologies leverage the inherent reactivity of proteinogenic amine nucleophiles and can be executed under aqueous conditions using aldehyde linkers. Two-component reductive amination strategies have shown particular promise for peptide macrocyclization, with backbone-embedded pyridine motifs providing additional structural rigidity [6].
Catalytic carbon-hydrogen amination protocols represent an emerging frontier in azacycle synthesis, offering atom-efficient routes that directly insert nitrogen atoms into unactivated carbon-hydrogen bonds [7] [8]. Cobalt-based catalysts have demonstrated exceptional reactivity and unprecedented selectivity in preparing cyclic amines, with pyrrolidines, oxazolidines, imidazolidines, isoindolines, and tetrahydroisoquinoline derivatives accessible in good to excellent yields through single reaction steps [7].
Template-directed synthesis strategies offer enhanced control over macrocyclization outcomes, particularly valuable for overcoming the limitations associated with ultra-dilute reaction conditions [9]. These approaches utilize metal templates or other directing groups to pre-organize reactive intermediates, thereby improving cyclization efficiency and reducing undesired oligomerization pathways. The integration of template effects with modern flow chemistry techniques has enabled rapid optimization of reaction parameters while maintaining high throughput capabilities [10] [11].
The successful synthesis of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride relies upon a carefully orchestrated sequence of intermediate transformations, each contributing essential structural elements to the final macrocyclic architecture [12] [13].
Phenylcyclopentyl ketone serves as a fundamental building block, providing the characteristic cyclopentyl-phenyl connectivity essential for the target compound's structure [14] [15] [16]. This intermediate can be synthesized through multiple pathways, including the hydrolysis and decarboxylation of 2-cyclopentylbenzoylacetate derivatives. The preparation of methyl 2-cyclopentylbenzoylacetate involves the dissolution of 1,4-diiodobutane, sodium carbonate, and methyl phenylpyruvate in dimethylformamide, followed by stirring at elevated temperatures for extended periods [15]. Alternative approaches utilizing ethyl esters have demonstrated improved yields, with the ethyl 2-cyclopentylbenzoylacetate derivative providing enhanced reactivity in subsequent transformation steps [15].
Azacyclotridec-1-en-2-one represents a critical macrocyclic lactam intermediate that can be accessed through various cyclization methodologies . This thirteen-membered lactam features a nitrogen atom in the ring structure and an α,β-unsaturated ketone moiety, which enhances reactivity and enables interactions with biological targets through Michael addition or hydrogen bonding mechanisms . The synthesis of this intermediate typically involves cyclization of linear precursors containing amide and alkene functional groups, with reaction conditions including strong acids or bases to facilitate the cyclization process .
N-Phenylcyclopentylamine intermediates play crucial roles as nucleophilic components in azacycle formation [18] . These compounds, characterized by the presence of cyclopentyl and phenyl groups attached to a methanamine moiety, exhibit enhanced hydrophobic characteristics due to the cyclopentyl ring system . The synthesis of these intermediates often involves reductive amination protocols or nucleophilic substitution reactions with appropriately functionalized precursors .
Macrocyclic thioester intermediates have emerged as valuable synthetic handles for macrocyclization reactions [20]. These compounds undergo spontaneous post-translational processing through transient thioester linkage capture by side-chain thiol functionality, followed by irreversible acyl shift to neighboring amino groups [20]. The utilization of genetically encodable aminothiol amino acids enables the generation of these intermediates through ribosomal expression systems, providing access to diverse macrocyclic structures with variable length and composition [20].
The development of efficient catalytic systems for azacycle formation has revolutionized the accessibility of complex macrocyclic structures, with numerous metal-based and organocatalytic approaches demonstrating exceptional utility [1] [7] [8].
Cobalt-based catalytic systems have established themselves as premier choices for selective azacycle synthesis through carbon-hydrogen amination protocols [7]. These catalysts enable the preparation of pyrrolidines, oxazolidines, imidazolidines, isoindolines, and tetrahydroisoquinoline derivatives with remarkable efficiency and selectivity. The air- and moisture-stable nature of these catalysts makes them particularly attractive for large-scale synthetic applications, while their ability to function at relatively moderate temperatures enhances their practical utility [7].
Palladium-catalyzed approaches offer complementary reactivity patterns, particularly for cross-coupling reactions that enable the construction of carbon-nitrogen bonds under mild conditions [21]. These systems typically employ palladium acetate in combination with appropriate phosphine ligands, with reaction conditions optimized to prevent competing side reactions such as protodebromination [21]. The selectivity of these catalysts can be fine-tuned through ligand modification, with bidentate phosphines such as 1,1'-bis(diphenylphosphino)ferrocene and rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl proving particularly effective [21].
Ruthenium alkylidene catalysts, exemplified by Grubbs catalysts, have found widespread application in ring-closing metathesis reactions for macrocycle synthesis [4] [2]. Recent developments have focused on substrate-selective metathesis reactions that favor ring-closing over oligomerization, particularly for dienes containing both terminal and internal double bonds [4]. The specific affinity of diiodo ruthenium alkylidenes for unhindered termini, combined with their reluctance to react with internal olefins, provides excellent chemoselectivity for macrocyclic product formation [4].
Iron-silane catalytic systems offer sustainable alternatives for reductive amination processes [1]. These catalysts facilitate the reduction of amide intermediates to form cyclic amines through hydrosilylation mechanisms, with the iron complex mediating both the reduction and cyclization steps [1]. The mechanism involves dehydrogenative silylation of diacid substrates, followed by reduction and cyclization to generate the desired azacyclic products [1].
Organophosphorus-based catalysts represent an emerging class of main group catalysts for azaheterocycle synthesis [8]. Small ring organophosphorus compounds, such as 1,2,2,3,4,4-hexamethylphosphetane P-oxide, in combination with hydrosilane reductants, drive the conversion of ortho-functionalized nitroarenes to azaheterocycles through sequential intermolecular reductive carbon-nitrogen cross-coupling reactions [8].
The purification of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride and its synthetic intermediates requires sophisticated separation techniques that address the unique challenges associated with macrocyclic amine compounds [22] [23] [24] [25].
Crystallization-based purification methods have proven particularly effective for macrocyclic amine systems [24] [26] [27]. The formation of hydrochloride salts significantly enhances the crystallinity and stability of these compounds, enabling efficient purification through controlled crystallization processes [28]. Trialkylsilylhalogenide reagents have emerged as valuable tools for the preparation of crystalline hydrohalides, offering reliable methods for obtaining products with defined crystal structures and high purity [28]. The process involves the addition of trialkylsilylhalogenide to the organic amine in appropriate solvents, resulting in reproducible crystallization with good yields [28].
Trichloroacetic acid-mediated purification represents an innovative approach that significantly reduces waste generation while achieving excellent purification yields [22] [23]. This methodology exploits temporary protonation mechanisms, where the solid amine salts generated can be separated from impurities through controlled precipitation [22]. The subsequent decarboxylation of trichloroacetic acid releases volatile carbon dioxide and chloroform, enabling isolation of pure free amines through simple evaporation processes [22]. Purification yields of up to 98% have been achieved using this technique, with the method demonstrating broad applicability across various amine structures [22].
Catch-release purification strategies offer non-chromatographic alternatives for macrocyclic peptide purification [25]. These approaches utilize dual-functionalized N-terminal acetate analogues that serve as handles for capture onto purification resins while simultaneously functioning as leaving groups for macrocyclization [25]. The displacement by C-terminal nucleophilic side chains releases the desired macrocycle from the purification resin, with the process designed as a logic test for the presence of key components required for cyclization [25].
Membrane-based separation technologies provide scalable alternatives for downstream processing of enzyme-catalyzed amine synthesis reactions [27]. These systems enable selective removal of target amines from complex reaction mixtures through salt-based crystallization steps, where product amines are precipitated directly as ammonium salts that can be filtered from reaction mixtures while other reactants remain in solution for potential reuse [27].
Column chromatographic methods, while traditional, continue to play important roles in the purification of synthetic intermediates [29]. Modern approaches incorporate state-of-the-art flow systems and automated optimization protocols to enhance efficiency and reduce solvent consumption [29]. High-throughput synthesis platforms have demonstrated the ability to process multiple reaction sequences simultaneously, with automated handling of reagent addition, reaction monitoring, and product isolation [29].
Yield optimization strategies increasingly rely on computational approaches that integrate experimental data with predictive modeling [30]. Adaptive Newton-Monte Carlo methods combined with polynomial surrogate models enable efficient exploration of reaction parameter space, leading to improved yields through systematic optimization of reaction conditions [30]. These approaches are particularly valuable for complex multi-step syntheses where traditional optimization methods may be prohibitively time-consuming [30].